Triphenylsulfonium hexafluorophosphate CAS 57835-99-1 chemical properties
Triphenylsulfonium hexafluorophosphate CAS 57835-99-1 chemical properties
CAS: 57835-99-1
Formula:
Executive Summary
Triphenylsulfonium hexafluorophosphate (TPS-PF6) stands as a foundational "workhorse" Photoacid Generator (PAG) in the fields of photopolymerization and microlithography. Unlike radical photoinitiators, TPS-PF6 functions by releasing a strong Brønsted superacid (
This guide provides a rigorous technical analysis of TPS-PF6, detailing its physiochemical properties, photolytic mechanisms, synthesis protocols, and application workflows for research and industrial development.
Physiochemical Properties & Stability
TPS-PF6 is an onium salt characterized by high thermal stability relative to iodonium salts, making it suitable for high-temperature processing steps (e.g., post-exposure bakes).
Table 1: Technical Specifications
| Property | Value / Description | Notes |
| Appearance | White to light yellow crystalline powder | Yellowing indicates impurities or partial photolysis. |
| Melting Point | 204°C – 208°C | Decomposes upon melting. |
| Absorption ( | ~230 nm, ~260 nm | Strong |
| Solubility (Good) | Propylene carbonate, Acetonitrile, Methanol, DCM | Often sold as 50% w/w solution in propylene carbonate. |
| Solubility (Poor) | Water, Hexane, Toluene | Hydrophobic cation limits water solubility. |
| Acid Generated | Hexafluorophosphoric acid ( | A superacid ( |
| Thermal Stability | Stable up to ~200°C | Thermal decomposition releases HF and |
Mechanistic Principles: Photolysis & Acid Generation
The utility of TPS-PF6 relies on its quantum yield of decomposition. Crivello and Lam established the fundamental mechanism, which involves homolytic cleavage followed by hydrogen abstraction.
The Photolytic Cycle
Upon UV excitation (typically 248 nm or broadband UV), the molecule enters an excited singlet state. The dominant pathway is the homolytic cleavage of the C-S bond.
-
Excitation:
-
Cleavage: Homolytic fragmentation yields a diphenylsulfinyl radical cation (
) and a phenyl radical ( ). -
Cage Effect: These species are held briefly within a solvent cage. They may recombine (lowering efficiency) or escape.
-
H-Abstraction: The reactive phenyl radical abstracts a hydrogen from the solvent or monomer (R-H), forming benzene.
-
Acid Release: The sulfinyl radical cation also abstracts hydrogen, eventually yielding diphenyl sulfide (
), a proton ( ), and the counterion ( ).
Visualization: Photodecomposition Pathway
Figure 1: The Crivello Mechanism for onium salt photolysis. Note the requirement for a hydrogen donor (solvent/monomer) to facilitate acid release.
Synthesis & Purification Protocol
While TPS-PF6 is commercially available, high-purity applications (e.g., semiconductor photoresists) often require in-house purification to remove trace metal ions or halide precursors. The most robust lab-scale synthesis utilizes a metathesis reaction.
Protocol: Metathesis from Halide Precursor
Objective: Convert Triphenylsulfonium Bromide (TPS-Br) to TPS-PF6.
Reagents:
-
Triphenylsulfonium Bromide (TPS-Br)
-
Potassium Hexafluorophosphate (
)[2] -
Solvents: Distilled Water, Dichloromethane (DCM), Ethanol (for recrystallization).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of TPS-Br in 50 mL of distilled water. The solution should be clear.
-
Exchange: Separately, dissolve 11 mmol (1.1 eq) of
in 50 mL of water. Slowly add the solution to the TPS-Br solution under vigorous stirring. -
Precipitation: TPS-PF6 is hydrophobic. A white precipitate will form immediately. Stir for 30 minutes to ensure complete ion exchange.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake 3x with cold distilled water to remove residual KBr and excess salt.
-
Purification (Critical):
-
Dissolve the crude solid in a minimum amount of DCM.
-
Wash the organic layer with water (liquid-liquid extraction) to remove trace ionic impurities.
-
Dry organic layer over
, filter, and rotovap to dryness.[3]
-
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain high-purity white needles.
-
Validation: Check Melting Point (Target: 204-208°C). Absence of yellow color confirms removal of photolysis byproducts.
Application Protocols
A. Cationic Polymerization (UV Curing)
TPS-PF6 is ideal for curing cycloaliphatic epoxides (e.g., reactive diluents, 3D printing resins) because the reaction is not inhibited by oxygen , unlike acrylate free-radical systems.
Standard Formulation:
-
Monomer: 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (e.g., UVR-6110).
-
Photoinitiator: TPS-PF6 (2-5 wt%).
-
Solvent: Propylene Carbonate (minimal amount to predissolve PAG).[3]
Curing Procedure:
-
Mix: Dissolve TPS-PF6 in propylene carbonate (50/50 mix). Add to epoxy resin. Mix thoroughly in the dark (amber glassware).
-
Coat: Apply to substrate (glass/silicon) via spin-coating or bar coating.
-
Expose: Irradiate with UV Hg-lamp (Medium Pressure).
-
Note: TPS-PF6 has low absorption >300nm. For long-wavelength curing (365nm/405nm), a photosensitizer (e.g., Anthracene or Thioxanthone derivatives) is required to transfer energy to the PAG.
-
-
Post-Bake: Heat at 80°C for 5-10 minutes. This "Dark Cure" is crucial for cationic systems to drive the "living" polymerization to completion.
B. Chemically Amplified Resists (Lithography)
In microlithography, TPS-PF6 acts as a catalyst. One photon generates one acid molecule, which then catalyzes hundreds of deprotection events during the Post-Exposure Bake (PEB).
Visualization: Lithography Workflow
Figure 2: The Chemically Amplified Resist (CAR) process. The PEB step (Step 5) is where TPS-PF6 provides amplification, making the resist highly sensitive.
Safety & Handling (SDS Highlights)
Signal Word: DANGER
-
Health Hazards:
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization. Handle with nitrile gloves.
-
HF Generation: If heated to decomposition (>200°C), it releases Hydrogen Fluoride (HF) and Phosphorous Pentoxide. Do not overheat.
-
-
Environmental: Toxic to aquatic life with long-lasting effects.[4] Collect all waste as halogenated organic waste.
-
Storage: Store in amber vials (light sensitive) at room temperature. Keep dry (hygroscopic nature varies by purity, but water inhibits cationic polymerization).
References
-
Crivello, J. V., & Lam, J. H. W. (1979).[5] Complex Triarylsulfonium Salt Photoinitiators.[6] I. The Identification, Characterization, and Syntheses of a New Class of Triarylsulfonium Salt Photoinitiators. Journal of Polymer Science: Polymer Chemistry Edition.[5]
-
Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of Triarylsulfonium Salts. Journal of the American Chemical Society. (Detailed mechanistic study on cage effects).
-
PubChem Database. (n.d.). Triphenylsulfonium hexafluorophosphate (CID 16213543). National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Triphenylsulfonium hexafluorophosphate.
Sources
- 1. 57835-99-1 CAS MSDS (TRIPHENYLSULFONIUM HEXAFLUOROPHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Triphenylsulfonium Hexafluorophosphate|408-34 [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
